![molecular formula C13H13N3O3 B13728571 (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is a chiral compound with a complex structure that includes a nitropyridine moiety and a phenylethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to form 5-nitropyridine.
Amination: The nitropyridine is then subjected to amination to introduce the amino group at the 2-position.
Chiral Synthesis: The chiral center is introduced through a reaction with a chiral auxiliary or by using chiral catalysts to ensure the (2R) configuration.
Coupling Reaction: The final step involves coupling the 5-nitropyridin-2-ylamine with 2-phenylethanol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the phenylethanol group can interact with hydrophobic pockets in proteins or enzymes. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitropyridine: This compound shares the nitropyridine moiety but lacks the phenylethanol group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring but differ in the substituents and overall structure.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar nitropyridine structure but includes additional functional groups and a different core structure.
Uniqueness
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is unique due to its chiral center and the combination of the nitropyridine and phenylethanol moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C13H13N3O3 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C13H13N3O3/c17-9-12(10-4-2-1-3-5-10)15-13-7-6-11(8-14-13)16(18)19/h1-8,12,17H,9H2,(H,14,15)/t12-/m0/s1 |
Clave InChI |
XLYQZENRJZEKAW-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


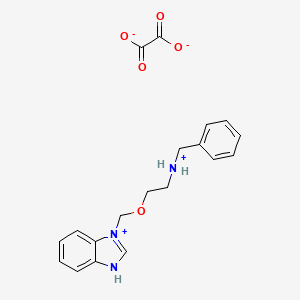
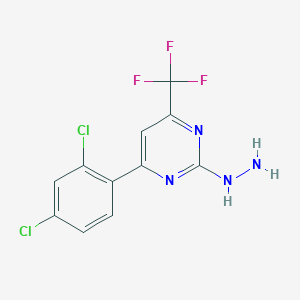

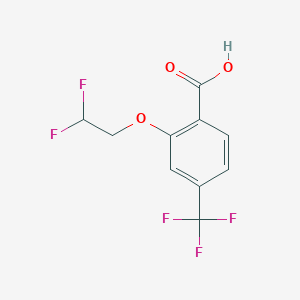

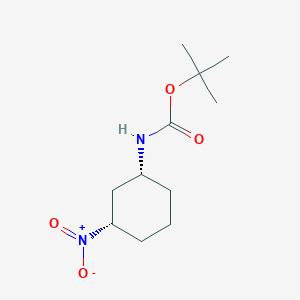
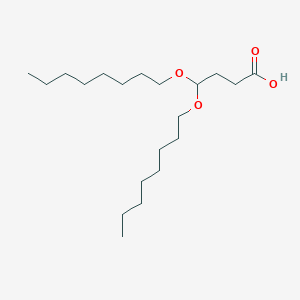
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

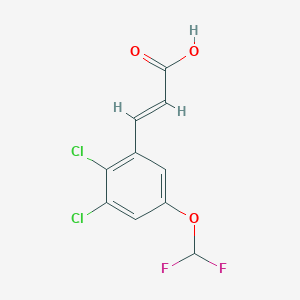
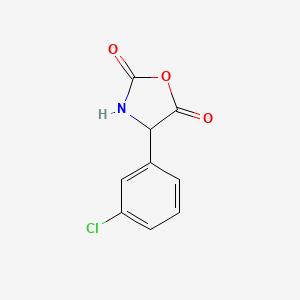
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
